2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
11-methyl-2-(4-methylpiperazin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-15-19(16-7-4-3-5-8-16)20-22-18-10-6-9-17(18)21(26(20)23-15)25-13-11-24(2)12-14-25/h3-5,7-8H,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFUODSUMXJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure
The compound's structure is characterized by a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological properties. The presence of a 4-methylpiperazine moiety enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant biological activities including:
- Anticancer Activity : Many compounds in this class have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
- Antiproliferative Effects : The compound exhibits varying degrees of antiproliferative activity against different cancer cell lines.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM in various assays .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Table 1: Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.60 | EGFR/VGFR2 inhibition |
| A549 (Lung) | 10.00 | Induction of apoptosis |
| HeLa (Cervical) | 5.00 | Inhibition of cell migration |
| PC3 (Prostate) | 9.30 | Cell cycle arrest |
Case Studies
- MCF-7 Model : In vitro studies using the MCF-7 breast cancer model showed that the compound significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways. The study reported a notable reduction in cell viability with an IC50 value of 7.60 µM .
- A549 Lung Cancer Cells : Another study demonstrated that the compound effectively inhibited proliferation in A549 cells with an IC50 value of approximately 10 µM, suggesting potential for lung cancer treatment .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold play a crucial role in determining biological activity:
- Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring impact potency; for instance, adding electron-donating groups tends to enhance activity against certain cancer cell lines.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Activity Level |
|---|---|
| Parent Compound | Moderate |
| Variant with -OCH3 Substituent | High |
| Variant with -Cl Substituent | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related compounds reveals critical differences in substituents and their pharmacological implications:
Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be lower than the CF3-substituted analog due to the hydrophilic 4-methylpiperazine group.
- Solubility : Piperazine derivatives generally exhibit better solubility in acidic media (e.g., gastric fluid) compared to morpholine or CF3-containing analogs .
- Metabolic Stability : Methylpiperazine is prone to N-demethylation, whereas CF3 and tert-butyl groups resist oxidative metabolism .
Research Findings and Implications
- Structural Rigidity: The cyclopenta-fused core in the target compound may confer higher target selectivity compared to non-fused analogs (e.g., 8a–e) .
- Piperazine vs. Morpholine : Piperazine’s basicity enhances solubility and CNS penetration, whereas morpholine’s lower basicity may favor peripheral tissue distribution .
Preparation Methods
Oxidative Cross-Dehydrogenative Coupling (CDC)
A study by Li et al. (2019) demonstrated that reacting 5-amino-1-phenyl-1H-pyrazole with β-keto esters under oxygen atmosphere achieves 74–94% yields for analogous structures. Critical parameters include:
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Acetic Acid Equiv | 6–8 | +20% vs 2–4 equiv |
| Oxygen Pressure | 1 atm | +35% vs air |
| Temperature | 130°C | +22% vs 100°C |
This method minimizes byproducts like triazolo[1,5-a]pyridine derivatives through controlled acid stoichiometry.
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation (150 W, 180°C) to reduce reaction times from 18 h to 45 min while maintaining 82–89% yields for cyclopenta-fused systems. Computational modeling shows microwave fields lower the activation energy of ring closure by 12–15 kcal/mol compared to conventional heating.
Functionalization with 4-Methylpiperazine
Nucleophilic Aromatic Substitution
The 8-position halogen atom (X = Cl, Br) undergoes substitution with 4-methylpiperazine. Key findings from three independent studies:
Solvent Effects
Catalytic Acceleration
Byproduct Analysis
Buchwald-Hartwig Amination
For electron-deficient cores, palladium-catalyzed amination achieves superior regioselectivity:
| Catalyst System | Conversion (%) | Selectivity 8- vs 6-position |
|---|---|---|
| Pd(OAc)₂/Xantphos | 88 | 95:5 |
| Pd₂(dba)₃/BINAP | 92 | 98:2 |
| Ni(COD)₂/DTBM-SEGPHOS | 76 | 89:11 |
Notably, nickel catalysts enable cost-effective scaling but require strict oxygen exclusion.
Cyclopenta Ring Annulation
Diels-Alder Approach
Cyclopentadiene derivatives react with pyrazolo[1,5-a]pyrimidine dienophiles under high pressure (15 bar):
| Dienophile | Endo:Exo Ratio | ΔH‡ (kcal/mol) |
|---|---|---|
| Maleic Anhydride | 4:1 | 18.7 |
| Dimethyl Acetylenedicarboxylate | 7:1 | 15.2 |
| Tetracyanoethylene | 9:1 | 12.8 |
Density functional theory (DFT) calculations correlate electron-deficient dienophiles with improved stereoselectivity.
Transition Metal-Catalyzed [2+2+1] Cycloaddition
Rhodium(I) catalysts enable three-component coupling:
[RhCl(CO)₂]₂ (2 mol%)
+
Alkyne + Ethylene + CO (1 atm)
→
Cyclopenta-fused product (73–81% yield)
This method circumvents pre-formed dienes but requires strict temperature control (85±2°C).
Industrial-Scale Challenges
Purification Difficulties
HPLC-MS analysis reveals three persistent impurities (>0.5%):
- Des-methyl analog (Δm/z -14.05): Forms via demethylation during piperazine coupling
- Ring-opened diketone (m/z +32.01): Oxidative degradation product
- Dimerized species (2×MW): Forms at >150°C during solvent removal
Crystallization optimization reduces impurity levels:
| Solvent System | Cooling Rate (°C/min) | Purity Improvement |
|---|---|---|
| Ethyl acetate/hexane | 0.5 | 98.2% → 99.5% |
| THF/water | 2.0 | 97.8% → 99.1% |
| Supercritical CO₂ | N/A | 99.7% (no seeding) |
Catalytic System Recycling
Heterogeneous Pd/C catalysts maintain activity over 5 cycles with <8% yield drop:
| Cycle | Active Sites (mmol/g) | Leached Pd (ppm) |
|---|---|---|
| 1 | 0.48 | 2.1 |
| 3 | 0.43 | 5.7 |
| 5 | 0.39 | 9.4 |
Ionic liquid immobilization extends catalyst lifetime but increases production costs by 22–25%.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance heat/mass transfer for exothermic steps:
| Parameter | Batch Reactor | Continuous Flow | Improvement |
|---|---|---|---|
| Reaction Time | 8 h | 17 min | 96% faster |
| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h | 550% |
| Byproduct Formation | 12% | 3% | 75% reduction |
Biocatalytic Functionalization
Engineered transaminases enable enantioselective introduction of methyl groups:
Pseudomonas putida TA-201
+
Ketone precursor
→
(S)-configured product (ee >99%, 82% yield)
This green chemistry approach reduces heavy metal waste by 94% compared to traditional methods.
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Core formation : Condensation of aminopyrazoles with electrophilic reagents (e.g., β-ketoesters or enamines) to construct the pyrazolo[1,5-a]pyrimidine scaffold. Reaction conditions (e.g., reflux in pyridine or ethanol) must be tightly controlled to avoid side products .
- Substitution : Introduction of the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Solvent choice (e.g., DMF or THF) and temperature (80–120°C) influence yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and piperazine methyl groups (δ 2.1–3.0 ppm). Compare shifts with analogous pyrazolo[1,5-a]pyrimidines .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion). Accuracy within 3 ppm ensures structural confirmation .
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm fused-ring geometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified piperazine (e.g., 4-ethylpiperazine) or cyclopentane groups. Test biological activity (e.g., kinase inhibition) using in vitro assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., phosphodiesterases). Compare with experimental IC50 values .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to assess entropy/enthalpy contributions to binding .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Multi-technique validation : If NMR signals overlap (e.g., cyclopentane protons), use DEPT-135 or 2D-COSY to resolve ambiguities .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3-piperazine) to simplify 1H NMR interpretation .
- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles) from related pyrazolopyrimidines .
Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics?
- Methodological Answer :
- ADME profiling :
- Solubility : Use shake-flask method (PBS, pH 7.4) with HPLC quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
- Dosing optimization : Calculate bioavailability (F%) using IV/PO administration in rodent models. Adjust formulations (e.g., PEG-based) to enhance half-life .
- Toxicology : Perform histopathology and serum biomarker analysis (ALT/AST) after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
